molecular formula C19H22N2O3 B2750749 4-Oxo-2-(phenethylamino)-4-(m-tolylamino)butanoic acid CAS No. 1031371-05-7

4-Oxo-2-(phenethylamino)-4-(m-tolylamino)butanoic acid

Cat. No. B2750749
CAS RN: 1031371-05-7
M. Wt: 326.396
InChI Key: MTSZETDVOZXMBB-UHFFFAOYSA-N
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Description

4-Oxo-2-(phenethylamino)-4-(m-tolylamino)butanoic acid, also known as OPA, is a synthetic compound that has gained attention in scientific research due to its potential therapeutic applications. OPA belongs to the class of compounds known as amides and has a molecular weight of 336.44 g/mol. In

Scientific Research Applications

Crystallization Behavior and Polymorphism

One study on related compounds investigates the crystallization behavior of polymorphic mixtures, highlighting the importance of understanding solid-state properties for drug development and materials science. The research elucidates how different crystallization conditions affect the polymorphic composition of a serotonin receptor blocker, which can significantly influence the drug's stability, dissolution rate, and bioavailability (Nakata et al., 2009).

Photosensitive Synthetic Ion Channels

Another application involves the use of a related compound as a photolabile protecting group to demonstrate optical gating in nanofluidic devices. This study showcases the potential of such compounds in developing light-controlled devices for applications in sensing, information processing, and controlled release (Ali et al., 2012).

Supramolecular Hydrogels

Research on isomeric building units similar to 4-Oxo-2-(phenethylamino)-4-(m-tolylamino)butanoic acid has led to the formation of supramolecular hydrogels with controlled microstructures and stability. These hydrogels, formed via molecular assembling, exhibit promising applications in drug delivery systems, tissue engineering, and as scaffolds for cell culture, highlighting the versatility of these compounds in biomedical applications (Wu et al., 2007).

Supramolecular Synthons and Crystal Engineering

Studies on N-(aryl)-succinamic acids and N-(aryl)-maleamic acids, including compounds structurally similar to this compound, contribute to crystal engineering and design. These studies explore supramolecular synthons within crystals, providing insights into how molecular interactions can be harnessed to design materials with desired properties (PrakashShet et al., 2018).

Microwave-Assisted Synthesis

Research on the synthesis of 4-oxo-2-butenoic acids, including methodologies that may apply to related compounds, demonstrates the efficiency of microwave-assisted synthesis. This technique offers a faster and more energy-efficient route to producing biologically active species and intermediates for further derivatization, showcasing the compound's role in streamlining synthetic pathways in organic chemistry (Uguen et al., 2021).

properties

IUPAC Name

4-(3-methylanilino)-4-oxo-2-(2-phenylethylamino)butanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O3/c1-14-6-5-9-16(12-14)21-18(22)13-17(19(23)24)20-11-10-15-7-3-2-4-8-15/h2-9,12,17,20H,10-11,13H2,1H3,(H,21,22)(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTSZETDVOZXMBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)CC(C(=O)O)NCCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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